molecular formula C17H16Cl2N2O4 B1673716 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid CAS No. 121809-80-1

2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid

Cat. No.: B1673716
CAS No.: 121809-80-1
M. Wt: 383.2 g/mol
InChI Key: OYJPTSMWFKGZJM-UHFFFAOYSA-N
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Description

L 35 is a negative effector of hemoglobin.

Biological Activity

2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid (commonly referred to as the compound DB08077 in DrugBank) is a phenoxyacetic acid derivative with potential biological significance. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17_{17}H16_{16}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight : 383.226 g/mol
  • CAS Number : 121809-80-1
  • IUPAC Name : 2-(4-{[(3,5-dichlorophenyl)carbamoyl]amino}phenoxy)-2-methylpropanoic acid

This compound is categorized as a small molecule and is recognized for its structural complexity, which includes multiple functional groups that may contribute to its biological activity.

The biological activities of this compound are primarily attributed to its interaction with various molecular targets. It has been studied for potential effects on:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Human Intestinal Absorption : Positive absorption probability (0.6408).
  • Blood-Brain Barrier Penetration : Moderate penetration probability (0.7359), suggesting potential central nervous system effects.
  • Cytochrome P450 Interactions : It is a substrate for CYP450 3A4 but not for CYP450 2C9 or 2D6, indicating selective metabolism pathways which could influence drug-drug interactions .

Case Studies and Experimental Data

  • Antimicrobial Studies : While direct studies on this specific compound are sparse, related derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, derivatives of phenoxyacetic acids have been shown to inhibit bacterial growth effectively .
  • Cytotoxicity and Cancer Research : The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxicity against tumor cell lines. Research into related compounds has indicated that modifications in the phenoxy group can enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. The Ames test indicates that this compound is non-toxic in bacterial assays, which is a positive indicator for further development .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacterial growth
AnticonvulsantProtective against convulsions in animal models
CytotoxicityIndications of apoptosis in cancer cell lines
ToxicityNon-AMES toxic

Properties

IUPAC Name

2-[4-[(3,5-dichlorophenyl)carbamoylamino]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-17(2,15(22)23)25-14-5-3-12(4-6-14)20-16(24)21-13-8-10(18)7-11(19)9-13/h3-9H,1-2H3,(H,22,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJPTSMWFKGZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153370
Record name L 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121809-80-1
Record name L 35
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-((3,5-DICHLOROPHENYL)CARBAMOYLAMINO)PHENOXY)-2-METHYLPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3UC84IQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirring solution of 4.95 g (0.025 mole) of 2-(4-aminophenoxy)-2-methylpropionic acid in 50 ml dry pyridine, 4.95 g (0.025 mole) of 3,5-dichlorophenyl isocyanate were added. After 1 hour stirring at room temperature, 150 ml water was added and the mixture was acidified with concentrated HCl. The precipitate was filtered, washed several times with cold water and dried. Recrystallization from aqueous acetone gave small plates 1.81 g (94%) MP 182°-184°.
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150 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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